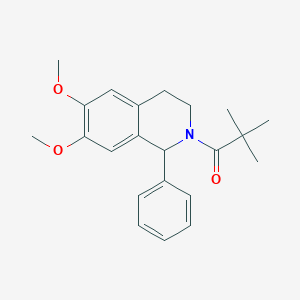
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as DMTQ and has been synthesized using various methods.
Mecanismo De Acción
DMTQ's mechanism of action involves its ability to inhibit the activity of monoamine oxidase, which leads to increased levels of dopamine and serotonin in the brain. This, in turn, results in neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and improved cognitive function. DMTQ has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTQ in lab experiments is its ability to inhibit the activity of monoamine oxidase, which can be useful in studying the role of dopamine and serotonin in various neurological disorders. However, one limitation is that DMTQ is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for DMTQ research, including investigating its potential as a treatment for neurological disorders, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DMTQ.
Conclusion:
In conclusion, 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has potential applications in medicinal chemistry. Its ability to inhibit the activity of monoamine oxidase and its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential side effects of DMTQ.
Métodos De Síntesis
DMTQ can be synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring. The Mannich reaction involves the reaction of an aldehyde or ketone with an amine and formaldehyde to form a β-amino alcohol, which can be further converted to DMTQ.
Aplicaciones Científicas De Investigación
DMTQ has potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. DMTQ has been shown to have neuroprotective effects and can inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Propiedades
Nombre del producto |
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H27NO3/c1-22(2,3)21(24)23-12-11-16-13-18(25-4)19(26-5)14-17(16)20(23)15-9-7-6-8-10-15/h6-10,13-14,20H,11-12H2,1-5H3 |
Clave InChI |
WSGOBLUCUWLGMN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC |
SMILES canónico |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256412.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256414.png)
![8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B256419.png)
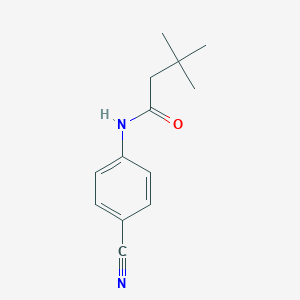
![9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B256427.png)
![5-(4-ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256428.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256430.png)
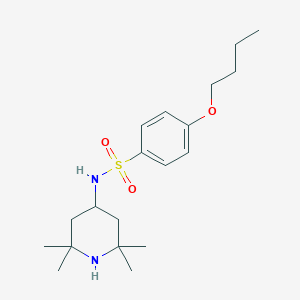
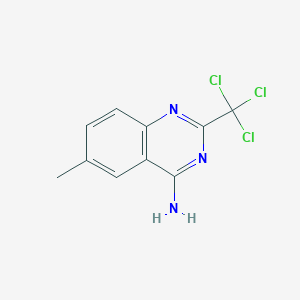
![2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B256435.png)
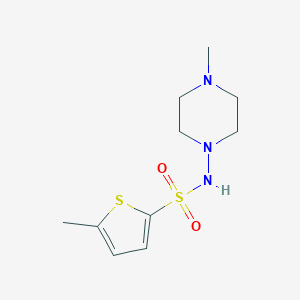
![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)